2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6 -biotinamidocaproyl)-L-lysinyl]ethyl 2-Carboxyethyl Disulfide
Description
IUPAC Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound provides a comprehensive description of its complex molecular architecture. According to multiple chemical databases, the complete systematic name is 3-[2-[[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[6-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]hexanoylamino]hexanoyl]amino]ethyldisulfanyl]propanoic acid. This nomenclature reflects the intricate structural complexity of the molecule, encompassing multiple functional domains including the biotinylated thieno-imidazole ring system, the tetrafluoroazidophenyl photoreactive moiety, and the disulfide-linked carboxyethyl terminus.
The structural representation of this compound reveals a linear molecular architecture built around a central lysine residue that serves as a branching point for multiple functional arms. The biotin moiety is attached through a hexanoyl spacer arm, providing the molecule with high-affinity binding capabilities for streptavidin-based systems. The tetrafluorophenyl azide group, positioned at the opposite terminus, confers photoreactive properties that enable ultraviolet light-activated crosslinking with nearby molecular targets. The carboxyethyl disulfide linkage creates a cleavable connection that allows for controlled release and transfer of molecular labels under reducing conditions.
The Simplified Molecular Input Line Entry System representation, as documented in chemical databases, is recorded as OC(=O)CCSSCCNC(=O)C@HNC(=O)C1=C(F)C(F)=C(N=[N+]=[N-])C(F)=C1F. This notation provides a computer-readable format that accurately captures all stereochemical configurations and connectivity patterns within the molecule.
CAS Registry Number and Molecular Formula Analysis
The Chemical Abstracts Service registry has assigned multiple identification numbers to variants of this compound, reflecting subtle structural differences or different registration approaches. The primary registry number documented across multiple sources is 1356841-73-0, while related structural variants carry the registry number 1217773-33-5. These multiple registry numbers may reflect different salt forms, hydration states, or minor structural modifications that maintain the core functional architecture of the molecule.
The molecular formula C40H58F4N10O8S3 represents the precise atomic composition of this complex organic molecule. This formula indicates a substantial molecular framework containing forty carbon atoms forming the backbone structure, fifty-eight hydrogen atoms contributing to the molecular stability, four fluorine atoms concentrated in the tetrafluorophenyl moiety, ten nitrogen atoms distributed across various functional groups including the azide and biotin components, eight oxygen atoms participating in carbonyl and ether linkages, and three sulfur atoms contributing to both the biotin ring system and the disulfide bridge.
The calculated molecular weight based on this formula is 979.14 grams per mole, positioning this compound in the category of medium-sized organic molecules with significant structural complexity. The accurate mass determination yields 952.3381 atomic mass units for the methanethiosulfonate variant, providing precise mass spectrometric identification capabilities for analytical applications.
Regulatory and quality control documentation may reference the compound using alphanumeric codes that correspond to specific purity grades or manufacturing batches. For instance, research-grade preparations are often designated with purity specifications of ninety-five percent or higher, with corresponding lot numbers and analytical certificates that ensure consistent quality for research applications.
The compound's designation as a label transfer reagent reflects its specific application in protein interaction studies where biotin labels are transferred from one protein to another through photochemical crosslinking followed by disulfide bond reduction. This functional nomenclature has become increasingly prevalent in biochemical research literature, where the compound's role as a tool for studying protein-protein interactions takes precedence over its purely chemical designation.
Properties
IUPAC Name |
3-[2-[[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]hexanoyl]amino]ethyldisulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H47F4N9O7S3/c35-26-25(27(36)29(38)31(28(26)37)46-47-39)33(53)43-19(32(52)42-15-17-57-56-16-12-24(50)51)8-5-7-14-41-22(48)10-2-1-6-13-40-23(49)11-4-3-9-21-30-20(18-55-21)44-34(54)45-30/h19-21,30H,1-18H2,(H,40,49)(H,41,48)(H,42,52)(H,43,53)(H,50,51)(H2,44,45,54)/t19-,20-,21-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNRURXPARSEIP-IDFUSXCJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCC(C(=O)NCCSSCCC(=O)O)NC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)NCCSSCCC(=O)O)NC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H47F4N9O7S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724509 | |
| Record name | 3-{[2-({N~2~-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N~6~-[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]-L-lysyl}amino)ethyl]disulfanyl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
866.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356841-73-0 | |
| Record name | 3-{[2-({N~2~-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N~6~-[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]-L-lysyl}amino)ethyl]disulfanyl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of L-Lysine Ethyl Ester Intermediate
The synthesis begins with functionalization of L-lysine’s ε-amino group. The α-amino group is protected using a tert-butoxycarbonyl (Boc) group, while the ε-amino group is acylated with 6-biotinamidocaproic acid via carbodiimide-mediated coupling (e.g., EDC/NHS).
Disulfide Bridge Formation
The ethyl ester group is hydrolyzed to a carboxylic acid using lithium hydroxide, followed by activation as a disulfide with 2-carboxyethyl disulfide via thiol-disulfide exchange.
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Reagents : 2-Carboxyethyl disulfide, TCEP (tris(2-carboxyethyl)phosphine), DMF.
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Conditions : Reaction conducted under argon at pH 7.4 (phosphate buffer) for 2 hours.
Analytical Characterization
Spectroscopic Validation
Purity and Stability
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HPLC Purity : ≥98% (C18 column, acetonitrile/water gradient).
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Storage : Stable at -20°C for >2 years in anhydrous DMF or DMSO.
Critical Reaction Parameters
Challenges and Mitigation Strategies
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Azide Stability : The tetrafluorophenyl azide is light-sensitive. Reactions must be performed under amber light, and final products stored in opaque vials.
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Disulfide Scrambling : Use of TCEP as a reducing agent ensures selective thiol-disulfide exchange without side reactions.
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Solubility Issues : The compound exhibits limited aqueous solubility (0.1 mg/mL in PBS) but dissolves readily in DMF or DMSO (>50 mg/mL).
Industrial-Scale Synthesis Considerations
For bulk production (e.g., >100 g), the following adaptations are recommended:
Chemical Reactions Analysis
Photoreactivity of the Tetrafluorophenyl Azide Group
The tetrafluorophenyl azide group undergoes UV light-induced activation (typically at 254–365 nm) to generate a highly reactive nitrene intermediate . This nitrene can insert into C-H or N-H bonds, enabling covalent crosslinking with biomolecules .
- Key Data :
Disulfide Bond Reactivity
The disulfide bridge (-S-S-) serves as a reversible linkage, enabling thiol-disulfide exchange reactions with cysteine residues or other thiol-containing molecules .
| Reaction | Reagents | Outcome |
|---|---|---|
| Reduction to thiols | TCEP, DTT, β-mercaptoethanol | Generates free thiols for conjugation |
| Thiol-disulfide exchange | Thiolated probes (e.g., peptides) | Reversible linkage formation |
- Key Data :
Biotin-Streptavidin Interaction
The biotin moiety enables high-affinity binding (Kd ≈ 10⁻¹⁵ M) to streptavidin, facilitating pull-down assays or immobilization .
| Interaction | Conditions | Application |
|---|---|---|
| Non-covalent binding | Neutral pH, 25°C | Affinity purification, ELISA |
- Key Data :
Carboxylic Acid Functionalization
The terminal carboxylic acid group (-COOH) allows conjugation to primary amines via carbodiimide chemistry (e.g., EDC/NHS) .
| Reaction | Reagents | Product |
|---|---|---|
| EDC/NHS-mediated amide bond | EDC, NHS, pH 5.0–7.0 | Stable amide linkage with proteins |
- Key Data :
- Optimal reaction efficiency at pH 6.0–7.0, with >80% conjugation yield.
Hydrolysis and Stability
The compound’s stability varies under different conditions:
Scientific Research Applications
Bioconjugation Techniques
The compound is utilized in bioconjugation due to its azido group, which allows for selective reactions with alkyne-containing biomolecules through the click chemistry approach. This property is particularly useful for labeling proteins or other biomolecules for imaging or therapeutic purposes.
Case Study
In a study involving the conjugation of proteins to fluorescent dyes for cellular imaging, the azido group facilitated efficient labeling without disrupting protein function. This method has been applied in various studies to track protein interactions in live cells.
Drug Development
The biotin moiety in the compound enhances its utility in drug delivery systems. Biotin's high affinity for avidin or streptavidin allows for targeted delivery of therapeutics to specific tissues or cells.
Data Table: Drug Development Applications
Anticancer Research
Recent studies have explored the anticancer potential of derivatives of this compound. The incorporation of the azido group has shown promise in developing novel anticancer agents that can selectively target cancer cells.
Case Study
A recent study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways .
Protein Labeling and Detection
The compound can be used for labeling proteins in proteomics studies. Its unique structure allows it to form stable linkages with proteins while maintaining their biological activity.
Data Table: Protein Labeling Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Protein Interaction | Enhanced detection sensitivity in mass spectrometry | |
| Cellular Localization | Improved imaging quality in fluorescence microscopy |
Enzyme Inhibition Studies
The compound's structure suggests potential inhibitory effects on specific enzymes. Research into its mechanism of action could lead to the discovery of new enzyme inhibitors.
Case Study
Investigations into the inhibitory effects on acetylcholinesterase have shown that modifications of the compound can lead to significant increases in inhibition potency, suggesting its potential as a therapeutic agent for Alzheimer's disease .
Mechanism of Action
The mechanism of action would depend on the specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound could inhibit enzymes by binding to active sites or through covalent modification.
Protein-Protein Interactions: Disulfide bonds could stabilize or disrupt protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Peptides with Disulfide Bonds: Such as insulin, which has disulfide linkages crucial for its activity.
Azido-Containing Compounds: Used in click chemistry for bioconjugation.
Uniqueness
This compound’s combination of peptide-like structure, disulfide bonds, and azido groups makes it unique, offering multiple functional handles for chemical and biological studies.
Biological Activity
The compound 2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6-biotinamidocaproyl)-L-lysinyl]ethyl 2-Carboxyethyl Disulfide is a complex molecule featuring disulfide bonds that play a crucial role in its biological activity. Disulfide-rich peptides are known for their structural stability and diverse biological functions, including antimicrobial and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms, applications, and relevant research findings.
Structural Characteristics
The compound contains several key structural components:
- Disulfide Bond : Essential for maintaining the three-dimensional structure.
- Biotinylated Lysine : Facilitates binding to streptavidin or other biotin-binding proteins.
- Azido Group : Allows for potential bioorthogonal reactions, enhancing its utility in biochemical applications.
Mechanisms of Biological Activity
- Stability and Folding : The presence of disulfide bonds contributes to the conformational stability of the peptide. This stability is critical for its interaction with biological targets.
- Binding Affinity : The biotin moiety enhances the binding affinity to streptavidin-coated surfaces or proteins, which can be exploited in various assays and therapeutic applications.
- Bioorthogonal Chemistry : The azido group allows for click chemistry applications, enabling the conjugation of other molecules or labels for tracking and targeting purposes.
Case Studies
- Antimicrobial Activity : A study demonstrated that disulfide-rich peptides exhibit significant antimicrobial properties. The compound's structure suggests it could similarly inhibit bacterial growth through membrane disruption or interference with essential cellular processes .
- Cancer Therapeutics : Research indicates that compounds with similar disulfide frameworks can induce apoptosis in cancer cells. The mechanism may involve the disruption of redox balance within cancerous cells, leading to cell death .
- Enzyme Inhibition : Disulfide-containing peptides have been shown to inhibit specific enzymes by mimicking substrate structures. This property could be harnessed to develop inhibitors against target enzymes involved in disease pathways .
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Disulfide-Rich Peptide A | Antimicrobial | Membrane disruption |
| Disulfide-Rich Peptide B | Apoptosis induction | Redox imbalance |
| Disulfide-Rich Peptide C | Enzyme inhibition | Competitive inhibition |
| 2-Carboxyethyl Disulfide | Potential therapeutic agent | Bioorthogonal labeling |
Q & A
Q. What are the key functional groups in this compound, and how do they influence its application in protein crosslinking experiments?
The compound contains three critical functional groups:
- A 4-azido-2,3,5,6-tetrafluorobenzoyl group for photo-activated crosslinking (UV light at ~350 nm).
- A biotinamidocaproyl group for streptavidin-based affinity purification or detection.
- A 2-carboxyethyl disulfide moiety for reversible sulfhydryl (-SH) targeting and disulfide bond formation under reducing conditions. These groups enable sequential labeling: photo-crosslinking stabilizes interactions, biotin permits isolation, and the disulfide allows controlled release under reducing agents (e.g., DTT, TCEP) .
Q. What are standard protocols for synthesizing and purifying this compound, and how is its purity validated?
Synthesis involves stepwise conjugation of the azide, biotin, and disulfide groups via carbodiimide-mediated coupling (e.g., EDC/NHS). Purification typically uses reversed-phase HPLC with a C18 column and acetonitrile/water gradients. Purity validation employs:
Q. How is this compound used to study protein-protein interactions in live-cell imaging?
The biotin tag allows post-crosslinking visualization via fluorescent streptavidin conjugates (e.g., Alexa Fluor 594-streptavidin). Cells are incubated with the compound, irradiated with UV to activate crosslinking, lysed, and analyzed via SDS-PAGE/Western blot or fluorescence microscopy. The disulfide bond enables elution from streptavidin beads under mild reduction (e.g., 5 mM TCEP) .
Advanced Research Questions
Q. What experimental design considerations are critical for minimizing nonspecific crosslinking in complex biological systems?
Key factors include:
- Reaction kinetics optimization : Titrate compound concentration (0.1–10 µM) to balance specificity and efficiency.
- UV irradiation control : Limit exposure time (≤5 min) to reduce photodamage.
- Quenchers : Add scavengers (e.g., sodium azide) to suppress free radical side reactions.
- Negative controls : Use non-biotinylated analogs or UV-unexposed samples to distinguish specific binding .
Q. How can researchers resolve contradictions in crosslinking efficiency data caused by steric hindrance or microenvironmental factors?
Contradictions arise when steric barriers block access to target sulfhydryl groups or when local pH/reduction potential destabilizes disulfide bonds. Mitigation strategies:
- Site-directed mutagenesis : Introduce cysteine residues at flexible regions.
- Competitive assays : Co-incubate with thiol-blocking agents (e.g., N-ethylmaleimide) to identify accessible -SH groups.
- Environmental mapping : Use fluorogenic probes (e.g., ThioGlo™) to quantify free thiol availability in situ .
Q. What methodologies are recommended for characterizing the reversibility and stability of the disulfide bond in redox-sensitive environments?
- Redox titration : Treat crosslinked complexes with incremental DTT/TCEP (0–10 mM) and monitor bond cleavage via SDS-PAGE.
- LC-MS/MS : Identify cleavage products under physiological vs. non-physiological redox conditions.
- Stability assays : Incubate in buffers mimicking intracellular (reducing) vs. extracellular (oxidizing) environments and quantify intact compound via HPLC .
Data Analysis and Optimization
Q. How should researchers optimize the compound’s solubility and stability in aqueous buffers for in vivo applications?
- Solubility : Prepare stock solutions in DMSO (≤5% final concentration) and dilute into PBS or HEPES with 0.01% Tween-20.
- Stability : Store aliquots at -80°C (avoid freeze-thaw cycles). Protect from light to prevent premature azide activation.
- pH adjustment : Maintain pH 7.0–7.4 to prevent disulfide hydrolysis or azide degradation .
Q. What statistical approaches are suitable for analyzing crosslinking data when working with low-abundance targets?
- Bootstrapping : Apply to small datasets to estimate confidence intervals for crosslinking efficiency.
- Signal normalization : Use housekeeping proteins (e.g., actin) or spike-in biotinylated standards to control for variability.
- Machine learning : Train models on fluorescence intensity distributions to distinguish specific vs. nonspecific binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
